molecular formula C9H9N3O2S B2854557 N-(6-Methylthieno[2,3-d]pyrimidin-4-yl)glycine CAS No. 890014-18-3

N-(6-Methylthieno[2,3-d]pyrimidin-4-yl)glycine

Cat. No.: B2854557
CAS No.: 890014-18-3
M. Wt: 223.25
InChI Key: BEUSESLRQQGRGW-UHFFFAOYSA-N
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Description

N-(6-Methylthieno[2,3-d]pyrimidin-4-yl)glycine is a chemical compound with the molecular formula C9H9N3O2S and a molecular weight of 223.26 g/mol This compound is a derivative of glycine, where the amino group is substituted with a 6-methylthieno[2,3-d]pyrimidin-4-yl group

Scientific Research Applications

N-(6-Methylthieno[2,3-d]pyrimidin-4-yl)glycine has several scientific research applications:

Future Directions

The future directions for research on “N-(6-Methylthieno[2,3-d]pyrimidin-4-yl)glycine” and similar compounds could involve further exploration of their synthesis, chemical reactions, and biological activities. Given the diverse biological activities of pyrimidine derivatives , these compounds may have potential for development into therapeutic agents.

Mechanism of Action

Mode of Action

It is believed to interact with its targets, leading to changes at the molecular level . More research is needed to elucidate the exact mechanisms.

Biochemical Pathways

It’s possible that this compound may interact with multiple pathways, leading to downstream effects .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

It’s believed that the compound may have antiviral activity , but more research is needed to confirm these effects and understand their implications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Methylthieno[2,3-d]pyrimidin-4-yl)glycine typically involves the reaction of 6-methylthieno[2,3-d]pyrimidin-4-amine with glycine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(6-Methylthieno[2,3-d]pyrimidin-4-yl)glycine can undergo various chemical reactions, including:

    Oxidation: The thieno[2,3-d]pyrimidine ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-Methylthieno[2,3-d]pyrimidin-4-yl)thioacetic acid
  • N-(6-Methylthieno[2,3-d]pyrimidin-4-yl)aminoacetic acid

Uniqueness

N-(6-Methylthieno[2,3-d]pyrimidin-4-yl)glycine is unique due to its specific substitution pattern and the presence of both thieno[2,3-d]pyrimidine and glycine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2S/c1-5-2-6-8(10-3-7(13)14)11-4-12-9(6)15-5/h2,4H,3H2,1H3,(H,13,14)(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEUSESLRQQGRGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=CN=C2S1)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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